Cas no 152610-24-7 (Ethyl 3-(2-hydroxy-5-iodophenyl)propanoate)
Ethyl 3-(2-hydroxy-5-iodophenyl)propanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(2'-hydroxy-5'-iodophenyl)propionate
- Ethyl 3-(2-hydroxy-5-iodophenyl)propanoate
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- Inchi: 1S/C11H13IO3/c1-2-15-11(14)6-3-8-7-9(12)4-5-10(8)13/h4-5,7,13H,2-3,6H2,1H3
- InChI Key: SEUGYAMQJNMEMG-UHFFFAOYSA-N
- SMILES: IC1C=CC(=C(C=1)CCC(=O)OCC)O
Computed Properties
- Exact Mass: 319.99094 g/mol
- Monoisotopic Mass: 319.99094 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 46.5
- Molecular Weight: 320.12
Ethyl 3-(2-hydroxy-5-iodophenyl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014002915-250mg |
Ethyl 3-(2'-hydroxy-5'-iodophenyl)propionate |
152610-24-7 | 97% | 250mg |
484.80 USD | 2021-06-22 | |
| Alichem | A014002915-500mg |
Ethyl 3-(2'-hydroxy-5'-iodophenyl)propionate |
152610-24-7 | 97% | 500mg |
798.70 USD | 2021-06-22 | |
| Alichem | A014002915-1g |
Ethyl 3-(2'-hydroxy-5'-iodophenyl)propionate |
152610-24-7 | 97% | 1g |
1,460.20 USD | 2021-06-22 |
Ethyl 3-(2-hydroxy-5-iodophenyl)propanoate Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on Ethyl 3-(2-hydroxy-5-iodophenyl)propanoate
Ethyl 3-(2-hydroxy-5-iodophenyl)propanoate (CAS No. 152610-24-7): A Comprehensive Overview
Ethyl 3-(2-hydroxy-5-iodophenyl)propanoate, identified by its chemical abstracts service number CAS No. 152610-24-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This ester derivative, characterized by its 2-hydroxy-5-iodophenyl substituent, has garnered attention due to its potential applications in the development of novel therapeutic agents and intermediates. The unique structural features of this molecule, particularly the presence of both hydroxyl and iodine functional groups, make it a versatile building block for further chemical modifications and functionalization.
The compound's molecular structure consists of a propanoate ester linked to a phenyl ring that is modified at the 2-position with a hydroxyl group and at the 5-position with an iodine atom. This arrangement imparts distinct chemical properties that are exploitable in synthetic chemistry. The hydroxyl group provides a site for hydrogen bonding and nucleophilic substitution reactions, while the iodine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactivities are particularly valuable in the construction of more complex molecular architectures.
In recent years, there has been growing interest in the development of new pharmaceuticals derived from aromatic heterocycles and substituted phenols. Ethyl 3-(2-hydroxy-5-iodophenyl)propanoate has emerged as a promising intermediate in this context. Its utility has been demonstrated in the synthesis of various biologically active molecules, including kinase inhibitors and antimicrobial agents. The presence of both hydroxyl and iodine functionalities allows for facile diversification of the core scaffold through orthogonal chemical transformations.
One of the most compelling aspects of Ethyl 3-(2-hydroxy-5-iodophenyl)propanoate is its role in the synthesis of small-molecule probes for drug discovery. Researchers have leveraged its structural features to develop tools that can modulate specific biological pathways. For instance, derivatives of this compound have been explored as inhibitors of tyrosine kinases, which are implicated in various cancers and inflammatory diseases. The ability to fine-tune the pharmacophore by modifying the ester moiety or the phenolic ring provides chemists with a powerful platform for structure-activity relationship studies.
The synthetic accessibility of Ethyl 3-(2-hydroxy-5-iodophenyl)propanoate has also contributed to its popularity in academic and industrial research settings. Several synthetic routes have been reported, ranging from multi-step organic transformations to more streamlined one-pot procedures. The efficiency of these synthetic methods ensures that researchers can produce sufficient quantities of the compound for both laboratory-scale investigations and larger-scale applications. This accessibility is crucial for accelerating the discovery and development process in drug discovery programs.
Advances in computational chemistry have further enhanced the utility of Ethyl 3-(2-hydroxy-5-iodophenyl)propanoate by enabling rapid virtual screening and molecular modeling studies. These computational approaches allow researchers to predict the biological activity of derivatives before undertaking costly wet-lab experiments. By integrating experimental data with computational predictions, scientists can more effectively identify lead compounds with high potential for further optimization.
The environmental impact and sustainability considerations are also important factors in the evaluation of Ethyl 3-(2-hydroxy-5-iodophenyl)propanoate as a research chemical. Efforts have been made to develop greener synthetic protocols that minimize waste generation and reduce reliance on hazardous reagents. These sustainable practices align with broader trends in pharmaceutical chemistry aimed at reducing the ecological footprint of drug development processes.
Looking ahead, Ethyl 3-(2-hydroxy-5-iodophenyl)propanoate is expected to continue playing a significant role in medicinal chemistry research. Emerging technologies, such as flow chemistry and biocatalysis, may offer new opportunities for its application in synthesizing complex molecules under milder conditions with higher yields. Additionally, interdisciplinary collaborations between chemists, biologists, and computer scientists will likely drive innovative uses for this versatile intermediate.
In conclusion, Ethyl 3-(2-hydroxy-5-iodophenyl)propanoate (CAS No. 152610-24-7) represents an important tool in modern pharmaceutical research. Its unique structural features, synthetic accessibility, and potential biological applications make it a valuable asset for chemists working on drug discovery and development projects. As our understanding of molecular interactions continues to evolve, this compound will undoubtedly remain at the forefront of innovation in medicinal chemistry.
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